molecular formula C10H6Br2O2 B189175 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione CAS No. 32846-64-3

4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione

Cat. No. B189175
CAS RN: 32846-64-3
M. Wt: 317.96 g/mol
InChI Key: QPIIZGUQJCFMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione is a chemical compound with the molecular formula C10H6Br2O2 . It has a molecular weight of 317.96 g/mol . This compound is used as a building block in the synthesis of cubanes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6Br2O2/c11-6-3-5-7 (8 (6)13)4-1-2-10 (5,12)9 (4)14/h1-5,7H . The IUPAC name is 2,4-dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.96 g/mol . The computed properties include a topological polar surface area of 34.1 Ų, a heavy atom count of 14, and a complexity of 424 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis of Cubanes

This compound serves as a building block in the synthesis of cubanes , which are cubic-shaped molecules with potential applications in pharmaceuticals and materials science due to their unique structural properties .

Coating Products

It is used in the formulation of various coating products . These coatings can be applied to surfaces to provide protection against corrosion, wear, and environmental damage .

Adhesives and Sealants

The compound finds application in the production of adhesives and sealants . Its chemical structure contributes to the enhanced bonding properties and durability of these products .

Anti-freeze Products

In the automotive and aerospace industries, this compound is utilized in the creation of anti-freeze formulations to lower the freezing point of liquids, ensuring proper function under cold temperatures .

Textile Treatment

The compound is involved in textile treatment processes and dyes, where it helps in the development of colorfast and durable textile materials .

Leather Treatment Products

It is also used in leather treatment products , where it aids in the preservation and enhancement of leather goods .

Lubricants and Greases

In the field of mechanical engineering, the compound is a component in lubricants and greases , providing high-temperature stability and reducing wear on moving parts .

Polymer Research

Lastly, it is significant in polymer research , particularly in the study of phenolic polymers, due to its reactive bromine atoms which can initiate polymerization reactions .

properties

IUPAC Name

4,7-dibromotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-6-3-5-7(8(6)13)4-1-2-10(5,12)9(4)14/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIIZGUQJCFMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2(C3C=C(C(=O)C3C1C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329471
Record name 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione

CAS RN

32846-64-3
Record name 32846-64-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.